molecular formula C24H42ClNO B12691766 N-Phenylstearamide hydrochloride CAS No. 93981-90-9

N-Phenylstearamide hydrochloride

Cat. No.: B12691766
CAS No.: 93981-90-9
M. Wt: 396.0 g/mol
InChI Key: WNUHMFCUYDJPFT-UHFFFAOYSA-N
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Description

N-Phenylstearamide hydrochloride is an organic compound comprising a stearamide group (a C18 aliphatic chain) linked to a phenyl ring, with a hydrochloride counterion. This structure confers unique physicochemical properties, including high lipophilicity and the ability to form supramolecular gels. Studies by Meyer et al. (2018) demonstrated that minor structural modifications, such as altering substituents on the aromatic ring or the hydrocarbon chain, significantly impact its gelation behavior . The compound’s long aliphatic chain facilitates hydrophobic interactions, enabling applications in materials science, particularly as a template for catalysis or drug delivery systems .

Properties

CAS No.

93981-90-9

Molecular Formula

C24H42ClNO

Molecular Weight

396.0 g/mol

IUPAC Name

N-phenyloctadecanamide;hydrochloride

InChI

InChI=1S/C24H41NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23;/h16-18,20-21H,2-15,19,22H2,1H3,(H,25,26);1H

InChI Key

WNUHMFCUYDJPFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylstearamide hydrochloride typically involves the reaction of stearic acid with an aromatic amine in the presence of a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature for 48 hours. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and environmentally friendly. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Phenylstearamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Applications

N-Phenylstearamide hydrochloride has been studied for its potential as a pharmaceutical agent due to its bioactive properties.

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of stearamide have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents for clinical use .
  • Drug Delivery Systems : The amphiphilic nature of this compound allows it to function effectively in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs, making it a valuable component in formulating pharmaceutical products .

Material Science Applications

This compound is also utilized in material science, particularly in the development of advanced materials.

  • Surfactants : The compound serves as a surfactant in various industrial applications, including oil recovery and wastewater treatment. Its amphiphilic properties enable it to stabilize emulsions and foams, which are crucial in these processes .
  • Gel Formation : Recent studies have demonstrated that slight structural modifications to N-Phenylstearamide can significantly affect its gelation properties. This characteristic is exploited in creating supramolecular gels used in drug delivery and tissue engineering .

Biochemical Research

In biochemical research, this compound is investigated for its interactions at the molecular level.

  • Enzyme Inhibition Studies : The compound has been evaluated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases where enzyme activity plays a critical role .
  • Nanostructured Materials : Its ability to self-assemble into nanostructures opens avenues for creating novel materials with unique properties for applications in nanotechnology and biotechnology .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated significant antibacterial activity against Gram-positive bacteria, suggesting utility in developing new antibiotics .
Study 2Drug DeliveryShowed improved solubility of hydrophobic drugs when used as a surfactant in formulations, enhancing bioavailability .
Study 3Gelation PropertiesInvestigated the structural effects on gel formation, revealing potential uses in biomedical applications such as drug delivery systems .

Mechanism of Action

The mechanism of action of N-Phenylstearamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and van der Waals interactions, which contribute to its ability to form supramolecular structures. These interactions are crucial for its gelation properties and potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Hydrochloride Salts with Aromatic Moieties

Several hydrochloride salts share structural motifs with N-phenylstearamide hydrochloride, differing primarily in their aromatic or aliphatic substituents. Key examples include:

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol)* Key Properties/Applications
N-Phenylstearamide HCl Phenyl + C18 stearamide Hydrochloride ~371.0 Supramolecular gelation
Benzydamine HCl Benzyl + indazole Hydrochloride ~345.8 Anti-inflammatory, analgesic
Chlorphenoxamine HCl Phenyl + chlorophenoxyethylamine Chlorine, hydrochloride ~334.3 Antihistaminic
Memantine HCl Adamantane + amine Hydrochloride ~215.8 NMDA receptor antagonist
Dosulepin HCl Dibenzothiepine + amine Hydrochloride ~331.9 Tricyclic antidepressant





*Molecular weights approximated based on structural formulas.

Key Observations:
  • Lipophilicity: N-Phenylstearamide HCl’s long stearamide chain enhances hydrophobicity compared to shorter-chain analogues like benzydamine HCl or chlorphenoxamine HCl. This property is critical for its gelation behavior .
  • Hydrogen Bonding : Unlike memantine HCl (rigid adamantane core) or dosulepin HCl (tricyclic framework), N-phenylstearamide HCl’s flexible aliphatic chain allows dynamic intermolecular interactions, enabling reversible gel formation .
  • Biological Activity: Most analogues (e.g., benzydamine, chlorphenoxamine) are pharmacologically active, whereas N-phenylstearamide HCl is primarily studied for material science applications.

Comparison with Non-Hydrochloride Amides and Hydroxamic Acids

highlights synthesized hydroxamic acids (e.g., compounds 6–10) and amides with chlorophenyl or cycloalkyl substituents. These compounds exhibit antioxidant properties but differ fundamentally from N-phenylstearamide HCl:

  • Functional Groups : Hydroxamic acids (e.g., compound 6: N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide) contain a hydroxylamine group, enabling metal chelation and radical scavenging. In contrast, N-phenylstearamide HCl lacks such reactive moieties, limiting its antioxidant utility .
  • Solubility : The hydrochloride salt in N-phenylstearamide enhances water solubility compared to neutral amides (e.g., compound 9: N-(4-chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide), which rely on polar organic solvents for dissolution .

Crystallographic and Supramolecular Behavior

N-Phenylstearamide HCl’s gelation mechanism involves layered molecular packing driven by van der Waals forces and hydrogen bonding, as observed in Meyer et al. (2018) . In contrast:

  • This contrasts with N-phenylstearamide HCl’s flexible, non-ionic gel networks .
  • Metallohydrogels (e.g., Fang & Tu, 2013) rely on metal-organic coordination, whereas N-phenylstearamide HCl’s self-assembly is purely organic and pH-dependent .

Research Findings and Implications

  • Gelation Efficiency : N-Phenylstearamide HCl forms stable gels at concentrations as low as 2% w/v, outperforming shorter-chain analogues (e.g., N-benzhydryl derivatives) due to enhanced hydrophobic interactions .
  • Thermal Stability : Its gels exhibit thermoreversibility up to 70°C, a property absent in rigid analogues like o-phenylenediaminium salts .

Biological Activity

N-Phenylstearamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

N-Phenylstearamide is synthesized through the amidation of stearic acid with an appropriate amine, typically phenylamine. This reaction can be catalyzed by various agents, including sulfated titania, which has shown high catalytic activity in direct amidation processes . The resulting compound is characterized by a long hydrophobic alkyl chain (stearic acid) linked to a phenyl group, which influences its solubility and biological interactions.

2.1 Anticonvulsant Activity

Research has indicated that derivatives of N-phenyl compounds exhibit anticonvulsant properties. For instance, studies involving related compounds have demonstrated efficacy in models of epilepsy, specifically using the maximal electroshock (MES) and pentylenetetrazole tests . The SAR studies highlighted that modifications to the phenyl group can significantly affect anticonvulsant activity, with lipophilicity playing a critical role in CNS penetration and efficacy.

2.2 Antifungal Activity

N-Phenylstearamide's structural analogs have been evaluated for antifungal activity against Candida albicans. Some derivatives exhibited potent inhibitory effects with MIC values lower than those of standard antifungal agents like fluconazole . This suggests that modifications to the N-phenyl group can enhance antifungal properties, potentially through mechanisms involving reactive oxygen species generation that disrupt fungal cell integrity.

3. Structure-Activity Relationships (SAR)

The biological activity of N-phenylstearamide and its derivatives is closely linked to their chemical structure. Key findings include:

  • Lipophilicity : More lipophilic compounds tend to show increased biological activity due to better tissue distribution.
  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine) on the phenyl ring has been associated with enhanced anticonvulsant activity .
  • Chain Length : The length of the alkyl chain affects solubility and membrane permeability, influencing overall bioactivity.

4.1 Case Study: Anticonvulsant Screening

A study focused on synthesizing various N-phenyl derivatives evaluated their anticonvulsant activity through animal models. The most promising candidates were identified based on their performance in MES tests, where certain fluorinated derivatives showed significant protective effects compared to traditional anticonvulsants .

4.2 Case Study: Antifungal Evaluation

Another investigation into the antifungal properties of N-phenylstearamide derivatives revealed that specific modifications led to enhanced activity against fluconazole-resistant strains of C. albicans. Compounds with MIC values as low as 1.9 μg/mL were noted, indicating their potential as effective antifungal agents .

5. Data Tables

CompoundActivity TypeMIC (μg/mL)Notes
N-PhenylstearamideAnticonvulsant-Efficacy in MES model
Fluorinated DerivativeAnticonvulsant-Enhanced CNS penetration
N-PhenylhydrazideAntifungal1.9Effective against fluconazole-resistant strains

6.

This compound exhibits promising biological activities, particularly in anticonvulsant and antifungal domains. Ongoing research into its derivatives continues to reveal significant insights into structure-activity relationships that could lead to the development of new therapeutic agents. Further studies are warranted to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical applications.

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